2-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
Description
2-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid is a maleimide-based linker compound with a terminal carboxylic acid group. The maleimide moiety enables selective thiol conjugation under mild conditions, forming stable thioether bonds, while the carboxylic acid facilitates amide bond formation with primary amines via coupling agents like EDC or HATU . This dual functionality makes it valuable in bioconjugation, particularly in antibody-drug conjugates (ADCs) and glycan probe synthesis . Its molecular formula is C₇H₇NO₄ (molecular weight: 185.14 g/mol), distinguishing it from non-methylated analogs through the presence of a 3-methyl substituent on the pyrrole ring .
Properties
IUPAC Name |
2-(3-methyl-2,5-dioxopyrrol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-4-2-5(9)8(7(4)12)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOKXSIWDUODDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10490-20-7 | |
| Record name | 2-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid can be achieved through the reaction of maleic anhydride with acetic acid. The process involves dissolving maleic anhydride in an organic solvent and reacting it with acetic acid at low temperatures. This reaction produces this compound . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
2-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different products depending on the reaction conditions.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development in areas such as:
- Anticancer Agents : Research indicates that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Neuroprotective Effects : Studies have suggested that the compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Biochemical Studies
In biochemical research, 2-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid serves as a valuable reagent for:
- Enzyme Inhibition Studies : It can act as an inhibitor for certain enzymes, allowing researchers to study enzyme kinetics and mechanisms.
- Metabolic Pathway Analysis : The compound's derivatives can be utilized to trace metabolic pathways within cells.
Material Science
The unique properties of this compound enable its application in material science:
- Polymer Chemistry : It can be used as a building block for synthesizing polymers with desirable mechanical and thermal properties.
- Nanotechnology : The compound's ability to form stable complexes with metals makes it useful in developing nanomaterials for various applications.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives of this compound. The results demonstrated significant cytotoxic effects on breast cancer cell lines, indicating its potential as a lead compound for further development.
Case Study 2: Neuroprotective Properties
Research conducted at a leading university investigated the neuroprotective effects of this compound in models of Alzheimer's disease. The findings revealed that it could reduce oxidative stress markers and improve cognitive function in treated animals.
Mechanism of Action
The mechanism of action of 2-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrole Ring
The reactivity, stability, and applications of maleimide-acetic acid derivatives depend critically on substituents. Key analogs include:
Key Observations:
- Steric Effects: The 3-methyl group in the target compound improves stability against hydrolysis compared to non-substituted maleimides, as hydrophobic substituents slow water penetration .
- Aromatic Substituents: Phenyl-containing derivatives (e.g., C₁₄H₁₁NO₄) are favored in applications requiring aromatic stacking interactions, such as glycan probes targeting lectin-binding domains .
Functional Modifications: PEG Spacers and Solubility
PEGylated analogs like Mal-PEG₂-CH₂COOH (C₁₂H₁₇NO₇) incorporate ethylene glycol chains to enhance solubility and reduce steric hindrance in ADC constructs. For example, describes a PEG₂-linked variant with a topological polar surface area of 93.1 Ų, improving aqueous compatibility . These spacers also increase the distance between conjugated biomolecules, optimizing binding efficiency .
Stability and Reactivity
- Hydrolysis Resistance : The 3-methyl group in the target compound reduces ring strain and electron density, slowing maleimide hydrolysis compared to unsubstituted or brominated analogs .
- Thiol Reactivity: Bromine substitution (C₆H₄BrNO₄) enhances maleimide electrophilicity, enabling faster thiol conjugation under physiological conditions .
- Thermal Stability: Derivatives like 2-(3-hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid (C₁₂H₁₁NO₅) exhibit lower thermal stability (melting point: 178°C) compared to the target compound due to hydroxyl group introduction .
Biological Activity
2-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid (CAS No. 25021-08-3) is a pyrrole-derived compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H7NO4
- Molecular Weight : 171.14 g/mol
- Structure : The compound features a pyrrole ring with two carbonyl groups and an acetic acid moiety, contributing to its reactivity and biological interactions.
Antioxidant Properties
Research indicates that derivatives of pyrrole compounds exhibit significant antioxidant activity. For instance, studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cellular models. The presence of the dioxo and dihydropyrrole functionalities is believed to enhance these properties by stabilizing radical intermediates .
Antimicrobial Activity
Pyrrole derivatives have been evaluated for their antimicrobial properties. In vitro studies suggest that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.
Cytotoxicity and Cancer Research
Recent studies have focused on the cytotoxic effects of this compound in cancer cell lines. For example, in a study examining the effects on MCF-7 breast cancer cells, this compound exhibited dose-dependent cytotoxicity. The compound induced apoptosis through the activation of caspase pathways .
Case Study 1: Antioxidant Activity Evaluation
In a controlled study assessing the antioxidant capacity of various pyrrole derivatives, this compound was found to significantly reduce lipid peroxidation in human fibroblasts. The results indicated a reduction in malondialdehyde (MDA) levels by approximately 45% compared to untreated controls .
| Compound | MDA Reduction (%) |
|---|---|
| Control | 0 |
| Test Compound | 45 |
Case Study 2: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The structure allows for effective electron donation to neutralize free radicals.
- Membrane Disruption : Interaction with bacterial membranes leads to increased permeability and cell death.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways in cancer cells results in programmed cell death.
Q & A
Q. What are the standard synthetic routes for 2-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, and how do reaction conditions influence yield?
The compound is synthesized via condensation of monobromomaleic anhydride with glycine derivatives, followed by coupling to functional spacers (e.g., PEG12) . Key steps include Boc deprotection with trifluoroacetic acid (TFA) and amide bond formation. Solvent choice (e.g., dry dichloromethane) and stoichiometric ratios of reagents like oxalyl chloride (5.0 equiv. relative to the acid) significantly impact reaction efficiency . Optimization requires monitoring via HPLC or LC-MS to minimize side reactions.
Q. Which analytical techniques are most reliable for structural characterization?
Single-crystal X-ray diffraction (as in , with R factor = 0.045) provides definitive structural data . Complementary methods include:
- NMR : To confirm regiochemistry of the maleimide ring and acetic acid substitution.
- FT-IR : For tracking carbonyl stretching frequencies (~1700–1750 cm⁻¹ for maleimide and acetic acid groups).
- Mass spectrometry : To verify molecular weight (e.g., Mol. weight 218.26 in ) .
Advanced Research Questions
Q. How can conjugation strategies involving this compound be optimized for bioconjugation (e.g., antibody-drug conjugates)?
The maleimide group reacts selectively with thiols (-SH) under mild conditions (pH 6.5–7.5, 25–37°C). Key considerations:
- Spacer design : PEG12 spacers improve solubility and reduce steric hindrance in antibody-drug conjugates (ADCs) .
- Stoichiometry : A 1.5–2.0 molar excess of the maleimide derivative ensures complete coupling without overmodification.
- Stability : Monitor hydrolysis of the maleimide-thiol adduct under physiological conditions using UV-Vis or fluorescence assays .
Q. What experimental approaches resolve contradictions in reported biological activity data?
Discrepancies may arise from differences in:
- Purity : Ensure >95% purity via reverse-phase HPLC (e.g., 97% purity in ) .
- Assay conditions : Standardize cell lines, incubation times, and buffer systems. For example, thiol-containing media may quench maleimide reactivity, leading to false negatives .
- Control experiments : Use inactive analogs (e.g., non-reactive maleimides) to distinguish target-specific effects from off-target interactions.
Q. How does the compound’s reactivity vary in complex reaction systems (e.g., multi-step syntheses)?
Competing reactions include:
- Hydrolysis : The maleimide ring is prone to hydrolysis in aqueous environments. Anhydrous solvents (e.g., DCM) and inert atmospheres mitigate this .
- Cross-reactivity : The acetic acid moiety may participate in unintended couplings (e.g., with amines). Use orthogonal protecting groups (e.g., tert-butoxycarbonyl, Boc) for selective deprotection .
Methodological Considerations
Q. What strategies improve solubility for in vitro assays?
- Derivatization : Attach hydrophilic groups (e.g., polyethylene glycol, PEG) via the acetic acid carboxylate .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .
Q. How can computational modeling guide the design of derivatives with enhanced stability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
